molecular formula C8H11F6O5P B040259 Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate CAS No. 124755-24-4

Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate

Cat. No. B040259
M. Wt: 332.13 g/mol
InChI Key: HBYHPBCAZBLFTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related phosphorus compounds often involves specific protecting groups and reagents. For instance, the 2-(2-Pyridyl)ethyl group has been introduced as a new type P-O protecting group for oligodeoxyribonucleotides synthesis via the phosphite triester method, highlighting the methodological advancements in phosphorus chemistry relevant to the synthesis of complex phosphorus-containing compounds like Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (Hamamoto, Shishido, & Takaku, 1986).

Molecular Structure Analysis

Structural analyses of phosphorus compounds reveal intricate interactions and conformations. For example, compounds like ethyl bis-(2,4-dinitrophenyl)acetate have been studied for their crystal structures, showing short intramolecular interactions mimicking early stages of nucleophilic additions, which may offer insights into the structural dynamics of Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (Ertaş et al., 1998).

Chemical Reactions and Properties

Reactivity studies of related compounds, such as 2-(chloromethoxy)ethyl acetate, which reacts with alcohols in the presence of silver carbonate to produce 2-(alkoxymethoxy)ethyl acetates, provide a foundation for understanding the chemical behavior and potential reactivity of Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (Aitken, Rees, Suckling, & Wood, 1986).

Physical Properties Analysis

Investigations into the physical properties of phosphorus-containing compounds, such as their crystal structures and intramolecular interactions, offer valuable insights. The crystal structure of 1,3,4-tri-O-acetyl-2-N-(trifluoroacetyl)-β-l-fucose, for example, showcases the typical chair conformation and the formation of hydrogen bonds, which might parallel physical properties analysis for Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (McCutcheon, Norris, & Zeller, 2014).

Chemical Properties Analysis

The synthesis and evaluation of bis(2,2,2-Trifluoroethyl) ethylphosphonate as a flame retardant additive highlights the chemical properties and applications of phosphonate compounds in enhancing the safety of lithium-ion batteries, offering a context for discussing the chemical properties of Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (Zhu, Jiang, Ai, Yang, & Cao, 2015).

Scientific Research Applications

  • It is utilized in forming phosphonates from 2-isobutylfuran derivatives with sodium diethyl phosphite (Pevzner, 2005).

  • The chemical is employed in the synthesis of novel compounds of bis/mono 1-aryl-1H-tetrazole-5-carboxylic acid (Chandrakumari et al., 2019).

  • It aids in the synthesis of dimeric and trimeric 2-(p-tolyloxy)ethyl acetateformaldehyde polymer model compounds (Ninagawa et al., 1974).

  • The compound is used in synthesizing unsymmetrical phosphorus-containing macrocycles and exploring their biological activity (Blokhin et al., 2009).

  • It serves as a solvent mediator in serotonin-selective membrane electrodes, exhibiting high selectivity for serotonin (Ueda et al., 2006).

  • The chemical is part of studies on the microbial degradation of methoxychlor (Baarschers & Vukmanich, 1986).

  • Ethyl (diarylphosphono)acetates, a related class, are useful for synthesizing Z-unsaturated esters with high selectivity (Ando, 1997).

  • It is employed for synthesizing phosphate monoesters (Ross et al., 1995).

  • The compound is used in forming 1,2-dioxanes (Nishino et al., 1991).

  • It is also used in the asymmetric Michael reaction of tert-butyl diphenyliminoacetate and ethyl acrylate (Ryoda et al., 2008).

Safety And Hazards

This compound may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F6O5P/c1-2-17-6(15)3-20(16,18-4-7(9,10)11)19-5-8(12,13)14/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYHPBCAZBLFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F6O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471931
Record name Ethyl [bis(2,2,2-trifluoroethoxy)phosphoryl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate

CAS RN

124755-24-4
Record name Ethyl [bis(2,2,2-trifluoroethoxy)phosphoryl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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